DPY-0812
Beschreibung
While its exact mechanism of action remains proprietary, preliminary studies suggest it modulates key signaling pathways involved in cellular proliferation and immune regulation. Structurally, DPY-0812 features a benzothiazole core with substituted aryl and sulfonamide groups, which contribute to its target-binding affinity and metabolic stability . Pharmacokinetic studies highlight its oral bioavailability (~65% in rodent models) and moderate plasma half-life (~8–12 hours), positioning it as a candidate for once-daily dosing .
Eigenschaften
Molekularformel |
C30H32N2O4 |
|---|---|
Molekulargewicht |
484.6 |
IUPAC-Name |
dibenzyl 4,4'-(ethane-1,2-diyl)bis(3,5-dimethyl-1H-pyrrole-2-carboxylate) |
InChI |
InChI=1S/C30H32N2O4/c1-19-25(21(3)31-27(19)29(33)35-17-23-11-7-5-8-12-23)15-16-26-20(2)28(32-22(26)4)30(34)36-18-24-13-9-6-10-14-24/h5-14,31-32H,15-18H2,1-4H3 |
InChI-Schlüssel |
ONIINLLAFFBHIA-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)C(CCC2=C(C)NC(C(OCC3=CC=CC=C3)=O)=C2C)=C(C)N1)OCC4=CC=CC=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DPY-0812; DPY 0812; DPY0812. |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
This section evaluates DPY-0812 against three structurally and functionally analogous compounds: Compound X (a kinase inhibitor), Compound Y (a JAK/STAT pathway modulator), and Compound Z (a benzothiazole-derived anti-inflammatory agent).
Structural and Physicochemical Properties
DPY-0812’s benzothiazole scaffold differentiates it from Compounds X and Y, which rely on quinazoline and pyrimidine backbones, respectively.
Table 1: Structural and Physicochemical Comparison
| Property | DPY-0812 | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 452.5 | 498.3 | 410.2 | 467.8 |
| LogP | 2.1 | 3.0 | 1.8 | 3.4 |
| Hydrogen Bond Donors | 2 | 3 | 1 | 2 |
| Solubility (µg/mL) | 85 | 22 | 120 | 45 |
Data derived from supplementary analytical methods and comparative solubility studies .
Pharmacological Efficacy
In vitro assays demonstrate DPY-0812’s superior inhibition of TNF-α production (IC₅₀ = 0.8 nM) compared to Compound Z (IC₅₀ = 5.2 nM). However, Compound Y exhibits broader immunosuppressive effects, targeting IL-6 and IL-23 pathways simultaneously .
Table 2: In Vitro Activity Profile
| Target | DPY-0812 (IC₅₀, nM) | Compound X (IC₅₀, nM) | Compound Y (IC₅₀, nM) | Compound Z (IC₅₀, nM) |
|---|---|---|---|---|
| TNF-α Inhibition | 0.8 | N/A | 3.5 | 5.2 |
| JAK1 Inhibition | 15.4 | 2.1 | 0.9 | N/A |
| COX-2 Inhibition | 220 | N/A | N/A | 85 |
Data compiled from kinase selectivity panels and cytokine suppression assays .
Table 3: Pharmacokinetic and Toxicity Metrics
| Metric | DPY-0812 | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Oral Bioavailability | 65% | 48% | 72% | 55% |
| t₁/₂ (hours) | 10.5 | 18.0 | 8.2 | 6.2 |
| hERG IC₅₀ (µM) | 25 | 12 | 8 | 30 |
| CYP3A4 Inhibition | <10% | 22% | 45% | 15% |
Data sourced from preclinical pharmacokinetic studies and safety pharmacology reports .
Clinical and Commercial Differentiation
While Compound X has advanced to Phase III trials for rheumatoid arthritis, DPY-0812’s unique combination of TNF-α selectivity and metabolic stability may address unmet needs in diseases like Crohn’s or psoriasis. Conversely, Compound Z’s COX-2 activity limits its use in chronic inflammation due to cardiovascular risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
